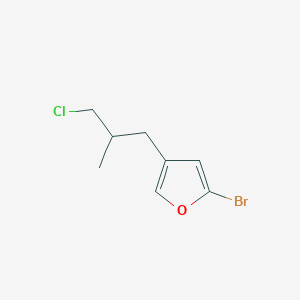
2-Bromo-4-(3-chloro-2-methylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(3-chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H10BrClO. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 4-(3-chloro-2-methylpropyl)furan using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(3-chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler furan derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(3-chloro-2-methylpropyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(3-chloro-2-methylpropyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(3-fluorophenyl)furan
- 2-Bromo-4-(3-trifluoromethylphenyl)furan
- 2-Bromo-4-chloro-Dibenzofuran
Uniqueness
Compared to similar compounds, 2-Bromo-4-(3-chloro-2-methylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the furan ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H10BrClO |
|---|---|
Molekulargewicht |
237.52 g/mol |
IUPAC-Name |
2-bromo-4-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10BrClO/c1-6(4-10)2-7-3-8(9)11-5-7/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
DCUJYXBHZBQDMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=COC(=C1)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




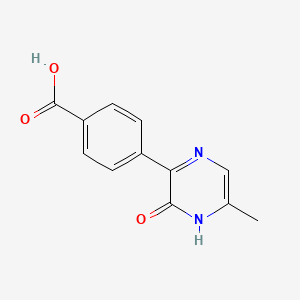
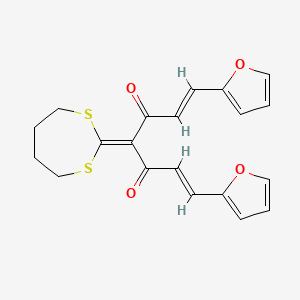
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
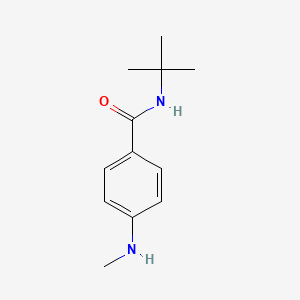

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)

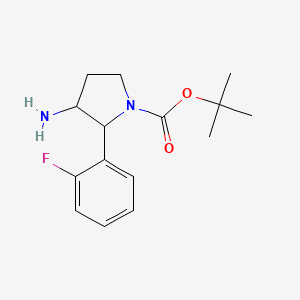

![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
